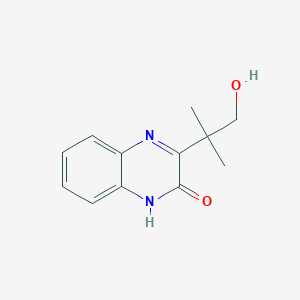
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a 2-hydroxy-1,1-dimethylethyl substituent at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxalinone.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydroxyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalinones, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used.
科学研究应用
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable candidate for drug development.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized quinoxaline derivatives.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, such as DNA replication and cell division. For example, it may target tyrosine-protein kinase SYK, which plays a role in signal transduction pathways . By inhibiting these targets, the compound can exert its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound has a similar structure but differs in its biological activity and applications.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but have different substituents and exhibit distinct biological properties.
Uniqueness
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- is unique due to its specific substituent at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,7-15)10-11(16)14-9-6-4-3-5-8(9)13-10/h3-6,15H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXZUHQSNGBRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)
![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2880184.png)
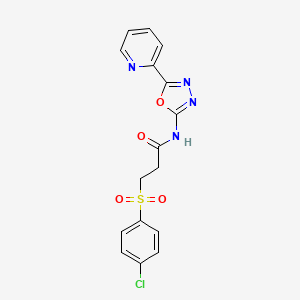
![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)
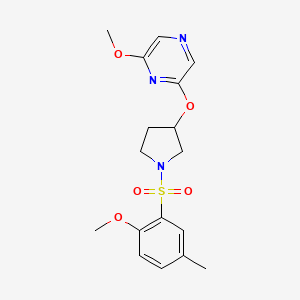
![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)
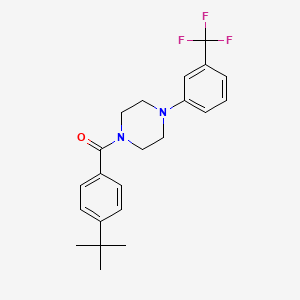
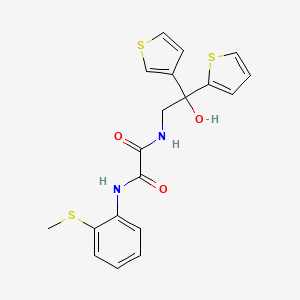
![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)

![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)
